The Mechanism of Action of ZM241385-d7: A Technical Guide
The Mechanism of Action of ZM241385-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor (A2AR). Its deuterated form, ZM241385-d7, is functionally identical and serves as a valuable tool in pharmacokinetic and metabolic studies requiring mass spectrometry-based detection. This document provides an in-depth technical overview of the mechanism of action of ZM241385, detailing its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective A2A Adenosine Receptor Antagonism
The primary mechanism of action of ZM241385 is its high-affinity binding to and competitive antagonism of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). In its native state, the A2AR is activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. ZM241385 competitively binds to the A2AR, preventing adenosine from binding and thereby inhibiting this signaling cascade.
The binding of ZM241385 to the A2AR is a multi-step process, characterized by an initial rapid equilibrium followed by a slower conformational isomerization of the receptor-ligand complex. This results in a high-affinity, stable interaction.
Quantitative Pharmacological Data
The potency and selectivity of ZM241385 have been extensively characterized across various in vitro systems. The following tables summarize key quantitative data.
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| Ki | Human | HEK-293 cells | 0.8 nM | [1] |
| Human | HEK-293 cells | 1.4 nM | [2][3] | |
| Rat | Striatal Membranes | 0.35 nM | [4] | |
| Rat | Hippocampal Membranes | 0.52 nM | [4] | |
| Kd | Rat | Striatal Membranes | 0.14 nM | [5] |
| Rat | CHO cells | 0.23 nM | [5] | |
| pIC50 | Rat | Pheochromocytoma cells | 9.52 | [6][7] |
| pA2 | Guinea Pig | Cardiac Vasculature | 9.02 | [8] |
Table 1: Binding Affinity of ZM241385 for the A2A Adenosine Receptor
| Receptor Subtype | Species | Ki / pIC50 / pA2 | Selectivity Fold (vs. A2A) | Reference |
| A1 | Human | Ki = 255 nM | ~318 | [1] |
| Rat | pIC50 = 5.69 | ~1000 | [6] | |
| A2B | Human | Ki = 50 nM | ~62 | [1] |
| Guinea Pig | pA2 = 7.06 | ~91 | [6][8] | |
| A3 | Human | Ki > 10 µM | >12,500 | [1] |
| Rat | pIC50 = 3.82 | >500,000 | [6][8] |
Table 2: Selectivity Profile of ZM241385 for Adenosine Receptor Subtypes
Signaling Pathways and Physiological Effects
By blocking the A2AR, ZM241385 modulates a variety of downstream signaling pathways and physiological processes.
Inhibition of cAMP Production
The canonical signaling pathway of the A2AR involves the activation of the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. ZM241385 effectively antagonizes this process, preventing the rise in intracellular cAMP that would normally be induced by adenosine. This has been demonstrated in functional assays where ZM241385 competitively inhibits the accumulation of cAMP stimulated by A2AR agonists like CGS21680.
Caption: A2A Receptor Signaling Pathway and Inhibition by ZM241385.
Neuroprotection
In the central nervous system, particularly in regions with high A2AR expression like the striatum and hippocampus, ZM241385 exhibits neuroprotective effects. In models of cerebral ischemia (oxygen-glucose deprivation), ZM241385 has been shown to delay the onset of anoxic depolarization, a critical event in neuronal cell death.[9][10] This neuroprotective effect is thought to be mediated, in part, by the reduction of excessive glutamate release that is facilitated by A2AR activation during ischemic conditions.[9] Furthermore, ZM241385 has been observed to reduce astrocyte activation, a hallmark of neuroinflammation.[9][10]
Experimental Protocols
The pharmacological profile of ZM241385 has been established through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of ZM241385 for the A2A receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of ZM241385 for the human A2A adenosine receptor.
Materials:
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HEK-293 cells stably expressing the human A2A adenosine receptor.
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[3H]-ZM241385 (Radioligand).
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Unlabeled ZM241385.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well microplates.
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
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Membrane Preparation: Culture HEK-293 cells expressing the A2AR and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.
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Assay Setup: In a 96-well plate, add the following to each well:
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50 µL of cell membrane suspension.
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25 µL of [3H]-ZM241385 at a final concentration near its Kd.
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25 µL of either assay buffer (for total binding), a saturating concentration of a competing ligand (e.g., unlabeled ZM241385, for non-specific binding), or varying concentrations of the test compound (ZM241385).
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-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Functional cAMP Assay
This assay measures the ability of ZM241385 to antagonize the A2AR agonist-induced production of cAMP.
Objective: To determine the functional potency (IC50) of ZM241385 in blocking A2AR-mediated cAMP accumulation.
Materials:
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HEK-293 cells expressing the human A2A adenosine receptor.
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A2AR agonist (e.g., CGS21680).
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ZM241385.
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Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
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cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
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384-well microplates.
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Plate reader compatible with the detection kit.
Procedure:
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Cell Preparation: Culture and harvest A2AR-expressing HEK-293 cells. Resuspend the cells in stimulation buffer to the desired density.
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Assay Setup: In a 384-well plate, add:
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A defined number of cells per well.
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Varying concentrations of ZM241385.
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-
Pre-incubation: Incubate the plate for a short period to allow the antagonist to bind to the receptors.
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Agonist Stimulation: Add a fixed concentration of the A2AR agonist (e.g., CGS21680 at its EC80) to all wells except the basal control.
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Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
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Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP levels against the logarithm of the ZM241385 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of ZM241385 required to inhibit 50% of the agonist-induced cAMP response.
Conclusion
ZM241385-d7, through its potent and selective antagonism of the A2A adenosine receptor, serves as a critical research tool for elucidating the physiological and pathophysiological roles of this receptor. Its mechanism of action, centered on the competitive inhibition of adenosine binding and the subsequent blockade of cAMP-mediated signaling, has been thoroughly characterized by a suite of in vitro pharmacological assays. The neuroprotective properties of ZM241385 highlight the therapeutic potential of targeting the A2AR in conditions such as cerebral ischemia. The detailed methodologies provided herein offer a framework for the continued investigation of A2AR antagonists and their therapeutic applications.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay: Displacement of [3H]ZM241385 from human adenosine A2A receptor expressed in HEK293 cells after 60 mins by rapid filtration assay (CHEMBL110545... - ChEMBL [ebi.ac.uk]
- 4. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to run a cAMP HTRF assay | Revvity [revvity.co.kr]
- 7. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell radioligand saturation binding [protocols.io]
- 9. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
